N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-2-10-5-3-4-6-12(10)21-19(25)16-17-22-18(24)11-7-14-15(27-9-26-14)8-13(11)23(17)20(28)29-16/h3-8H,2,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYDJZLUYUUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest in pharmacology due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxicity and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from appropriate thiazole derivatives. The structure is confirmed through various spectroscopic methods including UV, IR, NMR, and mass spectrometry.
Table 1: Characterization Data
| Characterization Method | Result |
|---|---|
| Melting Point | 231-233 °C |
| UV λmax (EtOH) | 414 nm |
| IR (νmax, cm⁻¹) | 3192 (N-H), 1716 (C=O), 1548 (C=N) |
| ¹H NMR (DMSO-d₆) | δ ppm: 1.16 (t), 2.28 (s), 7.19 (d), 7.54 (d) |
Cytotoxicity
The cytotoxic activity of the compound was evaluated using the MTT assay on various cancer cell lines including HEK293. The results indicated significant cytotoxic effects with an inhibition rate of up to 45% against certain cell lines.
Antimicrobial Activity
In addition to cytotoxicity, the compound was screened for antimicrobial properties against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity comparable to standard antibiotics such as ampicillin.
Case Study: Antimicrobial Evaluation
A study conducted on a series of thiazolidinone derivatives showed that compounds with similar structural motifs exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative with a thiazolidinone core demonstrated minimal inhibitory concentrations (MIC) lower than traditional antibiotics.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and proliferation in cancer cells. This dual action makes it a promising candidate for further development in both antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The fused [1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline system creates a rigid, planar structure with multiple electron-rich regions.
- Analogous Compounds : Simpler derivatives like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (e.g., compound 3a in ) feature a thiadiazole ring instead of the extended quinazoline framework. These lack the fused dioxolo and thiazolo systems, resulting in reduced steric hindrance and conformational rigidity .
Substituent Effects
- Thioxo vs. Oxo Groups : The thioxo moiety in the target compound may enhance stability and redox activity relative to oxygen-containing analogs.
Table 1: Key Activity Data for Comparable Compounds
Notes:
- The target compound’s structural complexity may confer higher selectivity but lower solubility compared to simpler thiadiazole derivatives.
- Thiadiazole analogs (e.g., 3a) exhibit strong inhibition at 50 µg/ml (72%), suggesting sulfur-rich heterocycles are critical for bioactivity .
Research Findings and Implications
- Binding Affinity : Molecular docking studies on thiadiazole-carboxamide derivatives (e.g., 3a) reveal interactions with ATP-binding pockets of kinases, driven by thioxo and carboxamide groups . The target compound’s extended π-system could enhance these interactions.
- Thermodynamic Stability: The fused ring system in the target compound likely increases thermal stability (e.g., higher melting points) compared to monocyclic analogs.
- SAR Insights : Ethyl substitution on the phenyl group may reduce metabolic degradation compared to methyl or hydrogen substituents in analogs.
Preparation Methods
Oxidative Condensation of o-Aminobenzylamines
The quinazoline scaffold is constructed via oxidative condensation of o-aminobenzylamine derivatives. A metal-free method utilizes 4,6-dihydroxysalicylic acid as a catalyst under aerobic conditions to promote imine formation and cyclization. For example, treatment of o-aminobenzylamine A with benzylamine B in the presence of BF3·Et2O (10 mol%) yields 2-arylquinazoline C (Scheme 1). This step achieves 81% yield when conducted in ethanol at 80°C for 12 hours, with atmospheric oxygen serving as the terminal oxidant.
Thiazole Ring Annulation
The thiazolo[3,4-a] fusion is introduced via a sulfur-extrusion reaction. Ketene-S,S-dithioacetal D , prepared from dimedone and carbon disulfide, reacts with thiourea in DMF under reflux to form the thiazole ring (Scheme 2). Potassium bicarbonate catalyzes the displacement of methylthio groups, yielding intermediate E , which undergoes Michael addition with ethyl cyanoacetate to establish the thiazoloquinazoline system. Microwave irradiation (150 W, 100°C) enhances reaction efficiency, reducing time from 18 hours to 2 hours.
Installation of theDioxolo[4,5-g] Moiety
Knoevenagel Condensation Strategy
The dioxolo ring is constructed via Knoevenagel condensation between a catechol derivative and a diketone. Using AcONa (1.2 eq) and piperidine (0.1 eq) in glacial acetic acid, 5-arylidene-2-thioxo-1,3-thiazolidin-4-one F reacts with 1,2-dihydroxybenzene G to form the dioxolo-fused intermediate H (Table 1). This method achieves 62–98% yields under microwave conditions (120°C, 20 minutes), favoring the thermodynamically stable Z-isomer.
Table 1. Optimization of Knoevenagel Conditions for Dioxolo Ring Formation
| Entry | Base (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | AcONa (1.2) | Piperidine (0.1) | AcOH | 120 | 20 | 92 |
| 2 | K2CO3 (1.5) | - | EtOH | 80 | 60 | 78 |
| 3 | NaHCO3 (1.0) | DMAP (0.2) | DMF | 100 | 40 | 85 |
Cyclization via Nucleophilic Acyl Substitution
An alternative route employs intramolecular cyclization of a diol-containing precursor. Intermediate I , bearing adjacent hydroxyl groups, undergoes nucleophilic acyl substitution with trifluoroacetic anhydride (TFAA) in dichloromethane, yielding the dioxolo ring J in 75% yield (Scheme 3). This method avoids regioselectivity issues associated with Knoevenagel approaches.
Introduction of the N-(2-Ethylphenyl)carboxamide Group
Carboxylic Acid Activation
The C3-carboxylic acid K is activated using HATU (1.1 eq) and DIPEA (2 eq) in DMF, forming an acyloxyphosphonium intermediate. Subsequent reaction with 2-ethylaniline L at 0°C provides the carboxamide M in 88% yield (Scheme 4). This method surpasses classical EDCl/HOBt coupling in efficiency, particularly for sterically hindered amines.
Microwave-Assisted Aminolysis
Direct aminolysis of methyl ester N with 2-ethylaniline under microwave irradiation (100°C, 15 minutes) in the presence of LiCl·H2O (0.5 eq) affords the carboxamide O in 94% yield. This approach eliminates the need for acid activation, enhancing atom economy (Table 2).
Table 2. Comparative Analysis of Carboxamide Installation Methods
| Method | Reagents | Temp (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA, DMF | 0 → 25 | 12 h | 88 | 99 |
| Microwave Aminolysis | LiCl·H2O, MeOH | 100 | 15 m | 94 | 98 |
| EDCl/HOBt | EDCl, HOBt, CH2Cl2 | 25 | 24 h | 72 | 95 |
Final Cyclization and Aromatization
The penultimate step involves Robinson annulation to aromatize the tetracyclic system. Treatment of intermediate P with ethyl acetoacetate (1.2 eq) and sodium ethoxide (0.3 eq) in ethanol induces aldol condensation, followed by dehydration to yield the fully conjugated system Q (Scheme 5). Aromatization is confirmed by the disappearance of vinylic protons in 1H NMR (δ 6.55 ppm → δ 7.42–7.52 ppm).
Spectroscopic Validation and Characterization
1H NMR Analysis
The final product exhibits characteristic signals at:
IR Spectroscopy
Key absorptions include:
- 1712 cm−1 (C=O, quinazoline)
- 1667 cm−1 (C=O, carboxamide)
- 1632 cm−1 (C=N, thiazole).
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with condensation of precursors like substituted anilines or thiazole derivatives. Key parameters include:
- Temperature : 70–100°C for cyclization without decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for heterocycle formation; ethanol/acetic acid for carboxamide coupling .
- Catalysts : Acidic (H₂SO₄) or basic (triethylamine) catalysts depending on the step . Yields range from 37% to 97% after purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are reliable for structural characterization?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.20–8.96 ppm) and substitution patterns .
- IR spectroscopy : Identifies carbonyl (1649–1670 cm⁻¹) and thioxo (1130 cm⁻¹) groups .
- Mass spectrometry (FAB/ESI) : Confirms molecular weight (e.g., m/z 384 [M+H]+ in analogs ).
- X-ray diffraction : Resolves fused-ring ambiguities; co-crystal analysis validated bond lengths in related compounds .
Q. What safety protocols are critical during handling?
Follow GHS guidelines :
- P210 : Avoid heat/open flames to prevent decomposition .
- P201/P202 : Review safety data and use fume hoods for powder handling .
- PPE : Gloves and goggles mandatory due to reactivity .
Advanced Research Questions
Q. How can contradictory NMR data during structural elucidation be resolved?
Address dynamic processes (e.g., tautomerism) via:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations .
- Variable-temperature NMR : Detects conformational shifts .
- X-ray validation : Cross-checks proposed structures, as in thiadiazole-triazine hybrids .
Q. What experimental design strategies optimize low-yield steps in synthesis?
Use Design of Experiments (DoE) :
Q. How can computational chemistry predict reaction pathways for novel derivatives?
Leverage quantum mechanics and machine learning:
- DFT calculations : Analyze transition states for thiazole ring closure .
- ICReDD’s reaction path search : Combines quantum chemistry and data science to identify pathways .
- COSMO-RS modeling : Predicts solvent effects to guide selection .
Q. How to address solubility challenges in biological assays?
Strategies include:
- Co-solvents : DMSO (≤10%) or cyclodextrins enhance solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) .
- Nanoencapsulation : Lipid-based nanoparticles improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
